molecular formula C63H63O12P3 B1142835 Tricresyl Phosphate (Mixture of Isomers: o-cresol, m-cresol, p-cresol) CAS No. 1330-78-5

Tricresyl Phosphate (Mixture of Isomers: o-cresol, m-cresol, p-cresol)

Cat. No.: B1142835
CAS No.: 1330-78-5
M. Wt: 1105.1 g/mol
InChI Key: IUJIYUAKFBGBCG-UHFFFAOYSA-N
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Description

Tricresyl phosphate is an organophosphate compound that consists of a mixture of three isomeric forms: ortho-cresol, meta-cresol, and para-cresol. It is primarily used as a flame retardant, plasticizer, and antiwear additive in various industrial applications. The compound is a colorless to pale yellow, viscous liquid that is virtually insoluble in water but soluble in organic solvents like toluene, hexane, and diethyl ether .

Mechanism of Action

Target of Action

Tricresyl Phosphate (TCP) primarily targets the neuropathy target esterase (NTE) . NTE is an enzyme that plays a crucial role in the nervous system. Inhibition of NTE by TCP leads to a condition known as organophosphate-induced delayed neuropathy .

Mode of Action

TCP interacts with its targets through several mechanisms. One of the key mechanisms involves the formation of a saligenin cyclic o-tolyl phosphate (SCOTP) intermediate, which is a neurotoxin . This intermediate inhibits NTE, leading to the aforementioned neuropathy . TCP also exerts estrogenic effects via G protein-coupled estrogen receptor-mediated pathways .

Biochemical Pathways

The biochemical pathways affected by TCP are complex and involve several steps. New metabolites have been identified in organisms exposed to TCP, including hydrolysis, hydroxylated, methylated, demethylated, methoxylated, and glucuronide products . The methylation, demethylation, methoxylation, and glycosylation pathways of TCP isomers were observed for the first time in organisms .

Pharmacokinetics

It’s known that tcp is virtually insoluble in water but easily soluble in organic solvents like toluene, hexane, and diethyl ether .

Result of Action

The result of TCP’s action can lead to severe neurotoxic effects, including uncontrollable muscle spasms, paralyzed breathing (bradycardia), convulsions, and/or death . On a cellular level, the toxic effects of TCP mainly involve cell apoptosis, overt toxic reactivity, ROS production, membrane perturbations, and cell signaling .

Action Environment

Environmental factors can influence the action, efficacy, and stability of TCP. Due to its low water solubility and high adsorption to particulates, TCP is rapidly adsorbed onto river or lake sediment and soil . It’s also noted that crop plants can be affected by tri-o-cresyl phosphate released from plastic coverings .

Preparation Methods

Tricresyl phosphate can be synthesized through several methods. One common synthetic route involves the reaction of cresol (a mixture of ortho-, meta-, and para-isomers of methylphenol) with phosphorus oxychloride or phosphoric acid. The reaction conditions typically include elevated temperatures and the presence of a catalyst to facilitate the esterification process . Industrial production methods often involve continuous processes to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Tricresyl phosphate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Tricresyl phosphate can be compared with other organophosphate compounds such as:

Tricresyl phosphate is unique due to its mixture of isomers and its specific applications in both industrial and research settings. Its toxicity, particularly of the ortho-isomer, also sets it apart from other similar compounds.

Properties

CAS No.

1330-78-5

Molecular Formula

C63H63O12P3

Molecular Weight

1105.1 g/mol

IUPAC Name

tris(2-methylphenyl) phosphate;tris(3-methylphenyl) phosphate;tris(4-methylphenyl) phosphate

InChI

InChI=1S/3C21H21O4P/c1-16-4-10-19(11-5-16)23-26(22,24-20-12-6-17(2)7-13-20)25-21-14-8-18(3)9-15-21;1-16-7-4-10-19(13-16)23-26(22,24-20-11-5-8-17(2)14-20)25-21-12-6-9-18(3)15-21;1-16-10-4-7-13-19(16)23-26(22,24-20-14-8-5-11-17(20)2)25-21-15-9-6-12-18(21)3/h3*4-15H,1-3H3

InChI Key

IUJIYUAKFBGBCG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OP(=O)(OC2=CC=C(C=C2)C)OC3=CC=C(C=C3)C.CC1=CC(=CC=C1)OP(=O)(OC2=CC=CC(=C2)C)OC3=CC=CC(=C3)C.CC1=CC=CC=C1OP(=O)(OC2=CC=CC=C2C)OC3=CC=CC=C3C

Synonyms

Phosphoric Acid Tris(methylphenyl) Ester;  Phosphoric Acid Tritolyl Ester;  Celluflex 179C;  Cresyl Phosphate;  Disflamoll TKP;  Durad 124;  Durad 125;  Durad TCP;  Fyrquel 150;  Imol S 140;  Kronitex;  Kronitex R;  Kronitex TCP;  Lindol;  Lindol XP Plus;  Nissan U

Origin of Product

United States

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